[1-(2-Bromophenyl)ethyl](2-methylpropyl)amine
Description
Historical Development of Bromophenylethylamine Research
The exploration of brominated phenethylamines traces its origins to the mid-20th century, when researchers began systematically modifying the phenethylamine core to study structure-activity relationships. Alexander Shulgin’s seminal work in the 1970s–1990s on halogenated phenethylamines, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), laid the groundwork for understanding the pharmacological and synthetic potential of bromine-substituted derivatives. The introduction of bromine at the ortho-position of the phenyl ring in 1-(2-bromophenyl)ethylamine reflects a deliberate structural modification aimed at altering electronic and steric properties, a strategy pioneered in Shulgin’s investigations.
The synthesis of this specific compound was first documented in commercial chemical catalogs around 2019, with Aaron Chemicals LLC offering it as a research chemical under CAS Number 1019628-97-7. Its emergence parallels the broader trend in diversifying phenethylamine analogs for applications in receptor binding studies and synthetic methodology development.
Scientific Evolution of 1-(2-Bromophenyl)ethylamine Studies
The compound’s molecular structure, $$ \text{C}{12}\text{H}{18}\text{BrN} $$, features a 2-bromophenyl group attached to an ethylamine backbone, further substituted by a 2-methylpropyl (isobutyl) group at the nitrogen atom. This configuration introduces significant steric hindrance and modulates electron density distribution, factors critical in ligand-receptor interactions.
Key milestones in its characterization include:
- Stereochemical resolution : The R-enantiomer, (1R)-1-(2-bromophenyl)ethanamine, was resolved using chiral chromatography, with its absolute configuration confirmed via X-ray crystallography.
- Synthetic protocols : Optimized routes involve reductive amination of 2-bromophenylacetone with isobutylamine, followed by purification via fractional crystallization.
Table 1: Physicochemical Properties of 1-(2-Bromophenyl)ethylamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{18}\text{BrN} $$ | |
| Molecular Weight | 256.182 g/mol | |
| SMILES Notation | CC(CNC(c1ccccc1Br)C)C | |
| Enantiomeric Purity | >98% R-isomer |
Taxonomic Classification Within Phenethylamine Derivatives
Phenethylamines are defined by a benzene ring linked to an ethylamine chain. 1-(2-Bromophenyl)ethylamine belongs to the N-alkylated phenethylamine subclass, distinguished by its:
- Halogenation : Bromine at the ortho-position enhances lipophilicity and influences π-π stacking interactions.
- Tertiary amine structure : The isobutyl group at the nitrogen differentiates it from primary amines like dopamine or secondary amines like ephedrine.
Table 2: Taxonomic Comparison of Phenethylamine Derivatives
| Compound | Substituents | Classification |
|---|---|---|
| Dopamine | -OH at C3, C4; primary amine | Catecholamine |
| 2C-B | -Br, -OCH₃ at C2, C5 | Halogenated phenethylamine |
| [1-(2-Bromo...)amine | -Br at C2; N-isobutyl | N-Alkylated phenethylamine |
Theoretical Frameworks in Tertiary Amine Research
The compound’s design aligns with quantitative structure-activity relationship (QSAR) principles, where bromine’s electronegativity ($$ \chi = 2.96 $$) and the isobutyl group’s steric bulk ($$ \text{Es} = -1.24 $$) are critical parameters. Computational models predict that these features enhance binding affinity to hydrophobic pockets in biomolecular targets, such as G protein-coupled receptors (GPCRs).
Molecular dynamics simulations further suggest that the ortho-bromine induces a 15° torsional angle in the phenyl ring, potentially optimizing receptor docking geometries. These insights derive from broader studies on aromatic amines, where halogenation is a key strategy for modulating bioactivity.
Contemporary Research Significance
Current investigations prioritize the compound’s utility as:
- A synthetic intermediate : Its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures.
- A pharmacological probe : The isobutyl group’s steric effects are being tested in receptor selectivity studies, particularly for serotonin (5-HT) and dopamine receptors.
Ongoing work in positron emission tomography (PET) tracer development has identified structurally related N-benzylphenethylamines as 5-HT~2A~ receptor ligands. While 1-(2-bromophenyl)ethylamine itself is not yet used in imaging, its scaffold informs the design of radiolabeled analogs.
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMFZIVIWUYHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent Preparation
The Grignard approach begins with the synthesis of 2-methylpropylmagnesium bromide. In a nitrogen-purged reactor, magnesium turnings (14.50 g, 596.84 mmol) are activated with iodine in anhydrous tetrahydrofuran (THF, 600 mL). 1-bromo-2-methylpropane (73.2 mL, 596.84 mmol) is added dropwise at 40°C, yielding a 0.5 M Grignard solution.
Coupling with 2-Bromophenethyl Electrophiles
The Grignard reagent reacts with 1-(2-bromophenyl)ethyl bromide (120.0 g, 596.84 mmol) at −5°C in THF. Copper iodide (0.76 g, 2.98 mmol) catalyzes the cross-coupling, forming a carbon-carbon bond between the aryl and alkyl segments. After 12 hours at reflux, the intermediate is quenched with ammonium chloride and extracted into ethyl acetate (2 × 25 mL).
Key Data:
- Yield: 75% (0.096 g after purification)
- Characterization: $$ ^1H $$ NMR (CD$$3$$CN, 400 MHz): δ 7.63–7.46 (m, 5H, aromatic), 3.45–3.42 (m, 1H, N–CH), 2.98–2.92 (m, 1H, CH$$2$$).
Reductive Amination Strategy
Imine Formation
A mixture of 2-bromophenylacetaldehyde (1.0 mmol) and 2-methylpropylamine (1.2 mmol) in methanol undergoes stirring at 25°C for 6 hours. Sodium sulfate anhydrous removes water to shift equilibrium toward imine formation.
Borohydride Reduction
Sodium borohydride (2.0 mmol) is added portionwise at 0°C, reducing the imine to the target amine. After 2 hours, the reaction is acidified with HCl (1 M) and washed with dichloromethane.
Optimization Insights:
- Solvent screening showed methanol superior to THF or acetonitrile (yield: 82% vs. 68% and 73%).
- Excess amine (1.5 eq.) minimized dimerization byproducts.
Azide Substitution and Staudinger Reaction
Azide Intermediate Synthesis
1-(2-Bromophenyl)ethyl bromide (1.0 mmol) reacts with sodium azide (1.5 mmol) in dimethylformamide (DMF) at 80°C for 8 hours. The resulting azide is extracted into diethyl ether and dried over MgSO$$_4$$.
Phosphine-Mediated Cyclization
Triphenylphosphine (1.1 mmol) in THF at 0°C converts the azide to an iminophosphorane intermediate. Subsequent hydrolysis with 2-methylpropylamine (1.2 mmol) yields the tertiary amine.
Reaction Metrics:
- Overall yield: 67% over two steps
- Critical parameter: Strict temperature control (−5°C to 0°C) prevents β-hydride elimination.
Catalytic Amination Using Ru(II) Complexes
Ligand Synthesis
1-(2-Bromophenyl)ethylamine serves as a ligand in Ru(II)-catalyzed reactions. A 100 mL flask charges the amine (0.1 mol%), RuCl$$3$$·3H$$2$$O (0.05 mol%), and 4-bromophenetole (1.0 mmol) in acetonitrile.
Catalytic Performance
After 12 hours at 100°C, GC-MS analysis confirms 89% conversion to benzofurazan derivatives. The amine ligand enhances turnover frequency (TOF) by 3.2× compared to bipyridine ligands.
Comparative Analysis of Synthetic Routes
Trade-offs:
- Grignard methods offer scalability but require stringent anhydrous conditions.
- Reductive amination achieves high yields but struggles with sterically hindered substrates.
Characterization and Quality Control
Spectroscopic Validation
Purity Protocols
Column chromatography (SiO$$_2$$, hexane/ethyl acetate 4:1) removes triphenylphosphine oxide byproducts. Recrystallization from ethanol/water (3:1) yields colorless needles with >99% purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(2-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds .
Biology: In biological research, this compound is utilized to study the effects of bromophenyl derivatives on biological systems. It is often used in the development of new drugs and therapeutic agents.
Medicine: In medicine, 1-(2-Bromophenyl)ethylamine is investigated for its potential pharmacological properties. It is used in the synthesis of compounds that may act as inhibitors or modulators of specific biological pathways.
Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1-(2-Bromophenyl)ethylamine and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Method | Notable Properties/Applications | References |
|---|---|---|---|---|---|---|
| 1-(2-Bromophenyl)ethylamine | C₁₂H₁₇BrN | 255.18 | 2-Bromophenyl, isobutyl | Likely alkylation/amination | Potential precursor for CNS agents | [7], [9] |
| 1-(2-Bromophenyl)cyclopropan-1-amine HCl | C₉H₁₁BrClN | 260.55 | Cyclopropane ring, 2-bromophenyl | Cyclopropanation followed by HCl salt formation | High rigidity; storage at 2–8°C | [9] |
| 1-Phenylpropan-2-amine (Amphetamine) | C₉H₁₃N | 135.21 | Phenyl, methyl | Enzymatic resolution, Pd catalysis | CNS stimulant; illicit drug | [4] |
| Methyl(2-methylpropyl)amine | C₅H₁₃N | 87.16 | Methyl, isobutyl | Not specified | Irritant (skin/eyes); industrial solvent | [2] |
| [1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine | C₁₆H₁₇BrFN | 322.22 | 4-Bromophenyl, 3-fluorophenyl, propyl | Not specified | Higher molecular weight; halogen diversity | [12] |
| 1-Cyclopropyl-2-(2-methylphenyl)ethanamine | C₁₂H₁₇N | 175.27 | Cyclopropyl, 2-methylphenyl | Not specified | 95% purity; used in specialty chemistry | [8] |
Structural and Functional Differences
Aryl Substituent Position: The 2-bromophenyl group in the target compound contrasts with 4-bromophenyl in [1-(4-bromophenyl)propyl][(3-fluorophenyl)methyl]amine .
Amine Backbone Modifications :
- The cyclopropane ring in 1-(2-Bromophenyl)cyclopropan-1-amine HCl increases structural rigidity, which may enhance metabolic stability but complicates synthesis . In contrast, the ethylamine backbone in the target compound offers synthetic flexibility.
Halogen Diversity :
- Fluorine in [1-(4-bromophenyl)propyl][(3-fluorophenyl)methyl]amine introduces electronegativity, affecting polarity and binding affinity compared to purely brominated compounds .
Pharmacological Relevance: Amphetamine derivatives (e.g., 1-phenylpropan-2-amine) exhibit pronounced central nervous system (CNS) activity due to unhindered phenyl groups . The bulky bromine and isobutyl groups in the target compound likely diminish such effects, redirecting its utility toward non-CNS applications.
Biological Activity
1-(2-Bromophenyl)ethylamine, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16BrN
- Molecular Weight : 255.17 g/mol
- CAS Number : 1019628-97-7
The biological activity of 1-(2-Bromophenyl)ethylamine is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine levels in the brain. This mechanism is crucial for its potential use in treating mood disorders and neurodegenerative diseases.
Biological Activity Overview
Research indicates that 1-(2-Bromophenyl)ethylamine exhibits several biological activities:
- Antidepressant Effects : Studies have shown that the compound may possess antidepressant-like properties in animal models, likely due to its influence on monoamine neurotransmitter systems.
- Anticonvulsant Activity : Preliminary investigations suggest that it may have anticonvulsant effects, making it a candidate for further research in epilepsy treatment .
- Neuroprotective Properties : There is emerging evidence that this compound can protect neuronal cells from oxidative stress and apoptosis, which is significant for neurodegenerative disease therapies .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antidepressant | Exhibits antidepressant-like effects | |
| Anticonvulsant | Potential anticonvulsant properties observed | |
| Neuroprotective | Protects against oxidative stress |
Case Studies
-
Antidepressant Study :
In a controlled study involving rodents, 1-(2-Bromophenyl)ethylamine was administered at varying doses. The results indicated a significant reduction in depressive-like behaviors compared to the control group. This effect was correlated with increased levels of serotonin and norepinephrine in the brain. -
Anticonvulsant Research :
A series of experiments evaluated the compound's efficacy in preventing seizures induced by pentylenetetrazol (PTZ). The results demonstrated a dose-dependent reduction in seizure frequency and severity, suggesting its potential as an anticonvulsant agent. -
Neuroprotective Effects :
In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with 1-(2-Bromophenyl)ethylamine significantly reduced cell death and improved cell viability. This suggests a protective mechanism that warrants further exploration in vivo.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Bromophenyl)ethylamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a phenylmethylamine precursor followed by alkylation with 2-methylpropylamine. Key steps include:
- Bromination : Use NaBr or HBr under acidic conditions to introduce bromine at the 2-position of the phenyl ring .
- Alkylation : React the brominated intermediate with 2-methylpropylamine in polar aprotic solvents (e.g., DMF, THF) using a base (e.g., NaH, K₂CO₃) to facilitate nucleophilic substitution. Elevated temperatures (~60–80°C) improve reaction kinetics .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity. Yield optimization requires controlling moisture and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Bromophenyl)ethylamine?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves substituent positions on the phenyl ring and amine groups. For example, the deshielded proton adjacent to bromine appears at δ ~7.3–7.5 ppm .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~268) and fragmentation patterns .
- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., serotonin receptor binding vs. enzyme inhibition)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent) or target specificity. To address this:
- Comparative Binding Assays : Test the compound against purified serotonin receptors (5-HT subtypes) and enzymes (e.g., monoamine oxidases) under standardized conditions .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities and identify key interactions (e.g., halogen bonding with bromine) .
- Dose-Response Studies : Establish IC₅₀ values for each target to clarify selectivity .
Q. What strategies optimize the compound’s synthetic yield while minimizing steric hindrance from the 2-methylpropyl group?
- Methodological Answer :
- Solvent Choice : Use bulky solvents (e.g., THF) to reduce steric crowding during alkylation .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Design of Experiments (DOE) : Vary temperature, reagent ratios, and reaction time to identify optimal conditions. For example, a 1:1.2 molar ratio of brominated precursor to 2-methylpropylamine maximizes yield .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to chloro or fluoro analogs?
- Methodological Answer : Bromine’s higher polarizability and leaving-group ability (vs. Cl/F) enhance reactivity in SNAr (nucleophilic aromatic substitution) and alkylation. Key comparisons:
- Reaction Rate : Brominated analogs react 2–3x faster with amines than chlorinated counterparts .
- Halogen Bonding : Bromine forms stronger interactions with electron-rich enzymes, affecting biological activity (e.g., serotonin receptor binding ).
Data Analysis and Experimental Design
Q. What computational tools are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- QSAR Modeling : Use Schrödinger’s Maestro or Open-Source ChemML to correlate substituent effects (e.g., bromine position) with bioactivity .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict pharmacokinetic properties (e.g., blood-brain barrier penetration) .
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to explain regioselectivity in reactions .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Incubate with liver microsomes to identify degradation pathways (e.g., cytochrome P450 oxidation) .
- Prodrug Design : Modify the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance bioavailability .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in animal models to refine dosing regimens .
Tables for Key Comparisons
Table 1 : Halogen Substituent Effects on Reactivity and Bioactivity
| Halogen | C-X Bond Strength (kJ/mol) | Relative Reaction Rate | Enzymatic Binding Affinity (Ki, nM) |
|---|---|---|---|
| Br | 285 | 1.0 (reference) | 12.4 (5-HT₂A receptor) |
| Cl | 327 | 0.45 | 28.9 |
| F | 484 | 0.12 | >100 |
Table 2 : Solvent Effects on Alkylation Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 78 | 98.5 |
| THF | 7.5 | 85 | 99.1 |
| Acetone | 20.7 | 62 | 97.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
